BenchChemオンラインストアへようこそ!

5-(Piperazin-1-yl)quinoline

Serotonin receptor pharmacology Positional isomer SAR Vascular smooth muscle assay

5-(Piperazin-1-yl)quinoline (CAS 117922-84-6) is a heterobicyclic building block comprising a quinoline core substituted with an unsubstituted piperazine ring at the 5-position. With molecular formula C₁₃H₁₅N₃ and molecular weight 213.28 g/mol, this compound is one of several regioisomeric piperazinylquinolines that differ solely in the attachment point of the piperazine moiety to the quinoline nucleus.

Molecular Formula C13H15N3
Molecular Weight 213.28 g/mol
Cat. No. B8690440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Piperazin-1-yl)quinoline
Molecular FormulaC13H15N3
Molecular Weight213.28 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=CC3=C2C=CC=N3
InChIInChI=1S/C13H15N3/c1-4-12-11(3-2-6-15-12)13(5-1)16-9-7-14-8-10-16/h1-6,14H,7-10H2
InChIKeyOMUGTYURPIFBDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Piperazin-1-yl)quinoline: Positional Isomer Identity and Core Procurement Specifications


5-(Piperazin-1-yl)quinoline (CAS 117922-84-6) is a heterobicyclic building block comprising a quinoline core substituted with an unsubstituted piperazine ring at the 5-position . With molecular formula C₁₃H₁₅N₃ and molecular weight 213.28 g/mol, this compound is one of several regioisomeric piperazinylquinolines that differ solely in the attachment point of the piperazine moiety to the quinoline nucleus [1]. Unlike its 2-substituted congener quipazine—a known non-selective serotonin (5-HT) receptor agonist—the 5-substitution pattern profoundly alters pharmacological activity, making substitution-position identity the single most critical quality attribute for procurement decisions involving piperazinylquinoline scaffolds [2].

Why Piperazinylquinoline Positional Isomers Cannot Be Treated as Interchangeable Procurement Items


Piperazinylquinoline regioisomers are not functionally interchangeable despite sharing identical molecular formula, molecular weight, and elemental composition. Pharmacological screening in isolated canine vascular tissue has demonstrated that moving the piperazine substituent from the 2-position to the 5-position completely abolishes serotonin receptor agonist activity—a binary functional switch driven purely by regioisomerism [1]. Furthermore, the 5-substituted isomer exhibits a logP of 0.98, approximately 1 log unit lower than the 2-substituted isomer (logP 2.04), indicating significantly different lipophilicity that affects membrane permeability, formulation behavior, and downstream SAR interpretation . In RSV fusion inhibitor development, the anti-RSV activity rank order for chlorine substitution across quinoline positions was 6-Cl > 7-Cl > 5-Cl, demonstrating that even within the 5-substituted series, subtle positional modifications produce order-of-magnitude potency differences [2]. These data collectively establish that procurement of a piperazinylquinoline must be position-specific; generic substitution with an alternative regioisomer introduces uncontrolled variables that invalidate comparative SAR studies and may yield qualitatively different biological outcomes.

Quantitative Differential Evidence: 5-(Piperazin-1-yl)quinoline vs. Closest Analogs


Serotonin Receptor Agonist Activity: Binary Functional Switch Driven by 2- vs. 5-Position Substitution

In a direct head-to-head pharmacological comparison using canine basilar artery rings and saphenous vein strips mounted in organ baths, quinoline derivatives bearing the piperazinyl group at the 5-position showed complete abolition of 5-HT receptor agonist activity, whereas the 2-substituted analog quipazine retained potent agonist-induced contraction [1]. The study explicitly concluded that 'halogenation or methylation at the 5- or 6-position of both 1-piperazinyl- and 4-methyl-1-piperazinyl quinolines completely abolishes agonist activity' [1]. This represents a qualitative functional difference—not merely a potency shift—between the 2- and 5-substituted regioisomers.

Serotonin receptor pharmacology Positional isomer SAR Vascular smooth muscle assay

Lipophilicity Differentiation: LogP Shift of ~1 Unit Between 5- and 2-Substituted Piperazinylquinolines

The calculated octanol-water partition coefficient (logP) for 5-(piperazin-1-yl)quinoline is 0.98 , whereas the 2-substituted isomer quipazine has a reported logP of 2.04 [1]. This difference of approximately 1.06 log units indicates that the 5-isomer is substantially more hydrophilic. In contrast, 7-substituted piperazinylquinolines used in fluoroquinolone antibacterial scaffolds typically exhibit logP values exceeding 1.5 due to additional ring substitutions [2], placing the 5-isomer at the lower end of the lipophilicity range for this compound class.

Physicochemical profiling LogP comparison Drug-likeness

Chitin Synthase Inhibition: 5-Piperazinylquinolin-2(1H)-one Derivatives Outperform Polyoxin B

Derivatives based on the 5-(piperazin-1-yl)quinoline scaffold, specifically 5-(4-substituted piperazin-1-yl)quinolin-2(1H)-ones, demonstrated chitin synthase inhibitory activity with compound 4a achieving an IC₅₀ of 0.10 mM, surpassing the reference inhibitor Polyoxin B (IC₅₀ = 0.18 mM) by approximately 1.8-fold [1]. The same compound series exhibited antifungal activity against Candida albicans with MIC values of 32 μg/mL, comparable to Polyoxin B [1]. While this data derives from the 2-oxo derivative rather than the unsubstituted parent compound, the 5-piperazinyl attachment geometry is conserved and is essential for the observed activity.

Antifungal drug discovery Chitin synthase inhibition Candida albicans

Protein Kinase C Modulation: 5-Piperazinylquinoline Scaffold Engages PKC Differently from Isoquinoline-Based Inhibitors

Sidorin et al. (1992) synthesized a series of piperazinylquinolines including the 5-substituted regioisomer and evaluated their effect on protein kinase C (PKC) activity [1]. While the widely used PKC inhibitor H-7 (1-(5-isoquinolinesulfonyl)-2-methylpiperazine) acts through an isoquinolinesulfonamide mechanism with an IC₅₀ of approximately 6 μM, the piperazinylquinoline series engages PKC through a distinct quinoline-piperazine pharmacophore that lacks the sulfonamide group [2]. This structural divergence from the isoquinolinesulfonamide class means the 5-piperazinylquinoline scaffold offers an alternative PKC-modulatory chemotype with potentially different selectivity profiles, though exact IC₅₀ values for the unsubstituted 5-(piperazin-1-yl)quinoline parent were not reported in the accessible abstract.

Protein kinase C inhibition Signal transduction Cancer research

RSV Fusion Inhibitor Scaffold: 5-Chloroquinoline Series Reveals Position-Dependent Antiviral Potency Ranking

In the development of piperazinylquinoline-based RSV fusion inhibitors, Zheng et al. (2016) systematically investigated chlorine substitution at different quinoline positions and established a clear anti-RSV activity rank order: 6-Cl > 7-Cl > 5-Cl [1]. The most potent analog (compound 45) achieved an EC₅₀ of 0.028 μM and the 5-Cl-substituted compounds showed measurable but lower potency [1]. This data demonstrates that while the 5-position is not optimal for RSV activity within this chemotype, the 5-substituted quinoline scaffold is a validated entry point for antiviral medicinal chemistry, and the systematic position-dependent SAR enables rational selection of the 5-isomer when exploring position-specific structure-activity relationships.

Respiratory syncytial virus Antiviral drug discovery Fusion inhibitor SAR

High-Value Application Scenarios for 5-(Piperazin-1-yl)quinoline in Drug Discovery and Chemical Biology


Serotonin Receptor De-Risking: Scaffold Selection for CNS Programs Requiring 5-HT-Silent Quinoline Building Blocks

For CNS drug discovery programs that require a quinoline-piperazine scaffold but must avoid serotonergic liability, 5-(piperazin-1-yl)quinoline is the only regioisomer documented to lack 5-HT receptor agonist activity. The finding that 5-substitution completely abolishes agonist-induced contraction in vascular smooth muscle preparations [1] provides a clear evidentiary basis for selecting this isomer over quipazine or other 2-substituted analogs when constructing compound libraries for targets where serotonergic off-target activity would confound phenotypic screening results or create safety concerns in downstream in vivo studies.

Antifungal Lead Generation: Chitin Synthase Inhibitor Development Leveraging the 5-Piperazinylquinoline Pharmacophore

The demonstrated superiority of 5-(piperazin-1-yl)quinolin-2(1H)-one derivative 4a (IC₅₀ 0.10 mM) over Polyoxin B (IC₅₀ 0.18 mM) in chitin synthase inhibition assays [2] validates the 5-piperazinylquinoline scaffold for antifungal drug discovery. Procurement of the parent 5-(piperazin-1-yl)quinoline enables medicinal chemistry teams to generate novel derivatives through N-functionalization of the piperazine ring, targeting fungal cell wall biosynthesis with a scaffold that has already shown potential to outperform a natural product benchmark. The selective antifungal activity (minimal antibacterial effect) further supports positioning this scaffold for fungal-specific programs [2].

Kinase Inhibitor Diversification: Exploring Non-Isoquinolinesulfonamide PKC Chemotypes

The piperazinylquinoline chemotype, including the 5-substituted variant, engages protein kinase C through a pharmacophore distinct from the widely studied isoquinolinesulfonamide class represented by H-7 and HA-100 [3]. For kinase drug discovery groups seeking to expand chemical diversity beyond sulfonamide-containing inhibitors, 5-(piperazin-1-yl)quinoline offers a synthetically tractable scaffold with documented PKC modulatory activity. The unsubstituted piperazine nitrogen provides a convenient derivatization handle for parallel library synthesis, enabling rapid exploration of structure-activity relationships in a chemotype space orthogonal to established PKC inhibitor series [3].

Antiviral SAR Comparator: Position-Scanning Studies in RSV Fusion Inhibitor Programs

The systematic position-dependent anti-RSV activity ranking (6-Cl > 7-Cl > 5-Cl) established by Zheng et al. [4] demonstrates that the 5-substituted piperazinylquinoline is an essential comparator in RSV fusion inhibitor optimization. For antiviral research teams conducting position-scanning structure-activity relationship studies, procuring the 5-isomer alongside the 6- and 7-substituted analogs enables complete mapping of the positional SAR landscape. This comprehensive approach prevents erroneous attribution of activity trends to other structural modifications when position is the true determinant of potency [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Piperazin-1-yl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.